Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-
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Overview
Description
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- is an organic compound with the molecular formula C21H20O3 It is a derivative of cyclopentanone, featuring two methoxyphenyl groups attached via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- typically involves the aldol condensation reaction. This reaction occurs between cyclopentanone and 2-methoxybenzaldehyde in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-: Similar structure but with methoxy groups at different positions.
Cyclopentanone, 2,5-bis[(4-chlorophenyl)methylene]-: Similar structure but with chloro groups instead of methoxy groups.
Cyclohexanone, 2,6-bis[(2-methoxyphenyl)methylene]-: Similar structure but with a cyclohexanone core instead of cyclopentanone.
Uniqueness
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
577995-40-5 |
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Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,5-bis[(2-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C21H20O3/c1-23-19-9-5-3-7-15(19)13-17-11-12-18(21(17)22)14-16-8-4-6-10-20(16)24-2/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
IOYDQEKSUHPMDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OC)C2=O |
Origin of Product |
United States |
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